6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with methoxy, 3-methoxybenzyl, and 4-methylbenzoyl groups. Its structural validation likely employs techniques such as X-ray crystallography (e.g., SHELX software ) and NMR spectroscopy, as demonstrated for similar compounds .
Properties
IUPAC Name |
6-methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-7-9-19(10-8-17)25(28)23-16-27(15-18-5-4-6-20(13-18)30-2)24-12-11-21(31-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMNLQVJFVABEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H23NO4
- Molecular Weight : 413.5 g/mol
- Rotatable Bond Count : 6
The compound features a quinoline backbone with methoxy and methylbenzoyl substituents, which may influence its biological interactions and efficacy.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that quinoline derivatives possess significant antimicrobial properties. The specific compound may share this characteristic due to its structural similarities with known antimicrobial agents.
- Anticancer Potential : Quinoline derivatives have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The compound's ability to interact with cellular pathways could lead to the inhibition of tumor growth.
The biological activity of 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be attributed to several potential mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, which can disrupt metabolic processes in pathogens or cancer cells.
- Interaction with DNA : Some studies suggest that quinolines can intercalate into DNA, leading to disruptions in replication and transcription.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival, particularly those related to cancer.
Anticancer Activity
A study conducted on similar quinoline derivatives revealed significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The compounds induced apoptosis through the activation of caspase pathways, suggesting that 6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one may exhibit comparable effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 12.5 | Caspase activation |
| TK-10 | 15.0 | DNA intercalation |
Antimicrobial Activity
In vitro studies have shown that related compounds exhibit antimicrobial properties against various bacteria and fungi. The compound's structural features likely contribute to its ability to penetrate microbial membranes.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity :
- The 3-(4-methylbenzoyl) group in the target compound may enhance π-π stacking interactions in receptor binding compared to sulfonyl or ethoxy groups in analogues .
- Methoxy vs. Chloro : Methoxy groups (electron-donating) in the target and may improve metabolic stability compared to electron-withdrawing chloro substituents in , which could increase reactivity but reduce bioavailability .
This aligns with reported difficulties in isolating quinoline derivatives with bulky substituents . Sulfonyl-containing analogues (e.g., ) require harsh sulfonation conditions, whereas benzoyl groups (as in the target) are typically introduced via Friedel-Crafts acylation .
Methoxy positioning: The 6-methoxy group in the target and may enhance resonance stabilization of the quinoline ring, improving thermal stability relative to methyl-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
